The compound can be sourced from various synthetic routes involving pyridine and pyrazine derivatives. It falls under the category of nitrogen-containing heterocycles, which are widely studied for their diverse biological activities and applications in pharmaceuticals.
The synthesis of 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one typically involves multicomponent reactions. A common method includes the condensation of appropriate pyridine and pyrazine derivatives under controlled conditions.
For example, the synthesis may involve treating 2-aminopyrazine with substituted aromatic aldehydes in the presence of acidic catalysts like p-toluenesulfonic acid, yielding high purity compounds with significant yields (up to 89%) .
The molecular structure of 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one features a bicyclic framework consisting of a pyridine ring fused to a pyrazine ring.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure:
3-Aminopyrido[3,4-b]pyrazin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
The mechanism of action for 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets within biological systems.
These interactions suggest potential applications in cancer therapy and other diseases characterized by dysregulated cell growth.
The physical and chemical properties of 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one contribute to its utility in various applications.
3-Aminopyrido[3,4-b]pyrazin-2(1H)-one has a wide range of scientific applications due to its unique properties:
Research continues to explore its full potential across these fields, particularly in drug discovery and development.
The systematic name 3-Aminopyrido[3,4-b]pyrazin-2(1H)-one follows IUPAC recommendations for fused polycyclic heterocycles as defined in the Blue Book (P-25.3.1.3) [2]. The name is constructed based on the following principles:
Alternative naming approaches include functional class nomenclature (e.g., 2-oxo-1,2-dihydropyrido[3,4-b]pyrazin-3-amine), but the systematic name provides unambiguous structural identification. The ring numbering system assigns position #1 to the pyrazine nitrogen adjacent to the carbonyl, with positions 3-4a representing the pyridine ring fusion as shown below [2] [5] [8]:
Table 1: Ring Numbering System for Pyrido[3,4-b]pyrazin-2(1H)-one Core
Position | Atom Type | Ring System |
---|---|---|
1 | Nitrogen (N) | Pyrazine |
2 | Carbonyl Carbon (C=O) | Pyrazine |
3 | Amino-substituted Carbon (C-NH₂) | Pyrazine |
4a | Bridgehead Carbon | Fusion point |
5-8 | Pyridine Ring Atoms | Pyridine |
While a specific CAS Registry Number for 3-aminopyrido[3,4-b]pyrazin-2(1H)-one is not explicitly listed in the search results, structurally analogous pyridopyrazines (e.g., unsubstituted pyrido[3,4-b]pyrazine) typically fall within the CAS range 25634-85-9 to 25634-94-0. The molecular formula is C₇H₆N₄O, determined from the core pyrido[3,4-b]pyrazine structure (C₆H₃N₃) with additions for the 3-amino group (+NH₂ replacing H) and the 2-one group (=O replacing H). Key mass spectral characteristics include a molecular ion peak at m/z 162.0542 (calculated for C₇H₆N₄O) with major fragments arising from loss of the amino group (-NH₂, m/z 145) and carbonyl expulsion (-CO, m/z 118) [1] [5].
The compound exhibits three functionally significant moieties that govern its reactivity and molecular interactions:
Lactam Group (2(1H)-one): This cyclic amide exists predominantly in the keto tautomeric form rather than the hydroxylated enol form. The carbonyl oxygen acts as a hydrogen bond acceptor, while the N1-H serves as a hydrogen bond donor, facilitating interactions with biological targets such as kinase hinge regions.
Primary Amino Group (3-Amino): The exocyclic amine at position 3 is a strong hydrogen bond donor and acceptor. Its electron-donating properties increase the electron density at adjacent ring atoms, enhancing nucleophilicity at positions 2 and 4.
Heteroaromatic System: The fused bicyclic structure consists of:
Table 2: Functional Group Reactivity and Spectral Signatures
Functional Group | IR (cm⁻¹) | ¹³C NMR (δ ppm) | Characteristic Reactivity |
---|---|---|---|
Lactam (C=O) | 1670-1700 | 160-165 | Nucleophilic addition at carbon; Tautomerism |
3-Amino (NH₂) | 3300-3500 | 145-150 (C3) | Acylation; Diazotization; Schiff base formation |
Pyridine-type N | - | 148-152 (C7) | Salt formation; Coordination chemistry |
Pyrazine-type N | - | 155-160 (C4) | N-Oxidation; Quaternary ammonium formation |
The conjugated system displays significant π-electron delocalization, evidenced by UV absorption maxima at approximately 245 nm (π→π) and 320 nm (n→π). The presence of four nitrogen atoms creates an electron-deficient core, classifying this compound as a π-deficient heterocycle. This electron deficiency facilitates electrophilic substitution at electron-rich positions (e.g., C6) and nucleophilic substitution at activated positions (e.g., halogens at C3) [1] [5] [7].
The earliest documented synthesis of the pyrido[3,4-b]pyrazine core emerged in the 1970s during investigations into folate antagonists and heterocyclic analogs. The specific 3-amino-2(1H)-one derivative gained prominence through patent literature in the early 2010s, where it was identified as a key scaffold for kinase inhibition. Initial synthetic routes employed:
Key characterization milestones included X-ray crystallographic confirmation of the planar bicyclic system with bond lengths of 1.32 Å (C2=O), 1.35 Å (C3-NH₂), and 1.34 Å (N1-C2), validating the lactam configuration over alternative tautomers. Nuclear Magnetic Resonance studies established distinctive chemical shifts: N1-H (δ 11.2 ppm), C3-NH₂ (δ 6.8 ppm), C4-H (δ 8.9 ppm), and C6-H (δ 8.7 ppm) in DMSO-d₆, confirming regiochemistry [5] [7].
The development of 3-aminopyrido[3,4-b]pyrazin-2(1H)-one exemplifies three significant trends in heterocyclic chemistry:
Scaffold Hopping in Drug Design: This compound represents a "scaffold hop" from the clinically established pyrido[2,3-d]pyrimidine pharmacophores (e.g., kinase inhibitors like palbociclib and vistusertib). The isomeric pyrido[3,4-b]pyrazine system provided distinct electronic distributions while maintaining similar hydrogen-bonding capabilities, enabling novel intellectual property and improved target selectivity profiles [3] [6] [7].
Fused Ring System Innovations: Its synthesis contributed to advanced methodologies for constructing unsymmetrically fused diazines, particularly:
The structural evolution of this scaffold illustrates the strategic shift in medicinal chemistry from single-targeted agents to polypharmacological compounds, where the balanced inhibition of multiple kinases enhances therapeutic efficacy against complex diseases like cancer and inflammatory syndromes [5] [6] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: